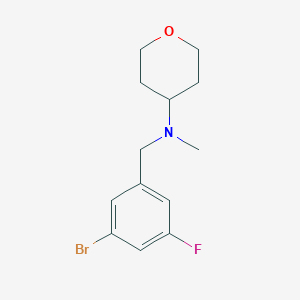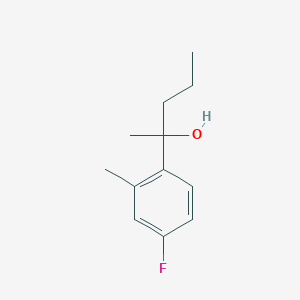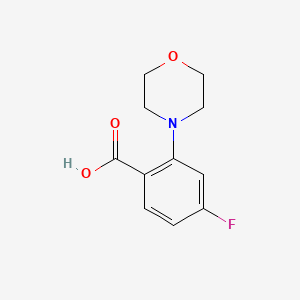
N-(3-Bromo-5-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Bromo-5-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine is a complex organic compound characterized by its bromo and fluoro substituents on the benzyl group and a tetrahydropyran ring with a methylamino group
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The starting material, benzyl alcohol, undergoes bromination and fluorination to introduce the bromo and fluoro groups at the 3 and 5 positions of the benzene ring, respectively.
Formation of Tetrahydropyran Ring: The resulting bromo-fluoro benzyl alcohol is then reacted with ethylene oxide to form the tetrahydropyran ring.
Methylation: Finally, the tetrahydropyran ring is methylated to introduce the N-methyl group, yielding the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps but optimized for efficiency and yield. Continuous flow reactors and advanced purification techniques are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the bromo and fluoro groups can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as sodium azide (NaN3) or potassium iodide (KI)
Major Products Formed:
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Azides, iodides, or other substituted benzyl compounds
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: Medicine: The compound's unique structure makes it a candidate for drug development, especially in the treatment of diseases where bromo and fluoro groups play a crucial role. Industry: It is used in the production of advanced materials and as a building block for various chemical processes.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The bromo and fluoro groups enhance its binding affinity and specificity, leading to desired biological or chemical outcomes. The exact mechanism depends on the context of its application, whether in drug development or material science.
類似化合物との比較
N-(3-Chloro-5-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine
N-(3-Bromo-4-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine
N-(3-Bromo-5-fluorobenzyl)-N-ethyltetrahydro-2H-pyran-4-amine
Uniqueness: The presence of both bromo and fluoro groups on the benzyl ring distinguishes this compound from its similar counterparts, providing unique chemical and biological properties.
This comprehensive overview highlights the significance of N-(3-Bromo-5-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
特性
IUPAC Name |
N-[(3-bromo-5-fluorophenyl)methyl]-N-methyloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO/c1-16(13-2-4-17-5-3-13)9-10-6-11(14)8-12(15)7-10/h6-8,13H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNRJSJFIZWSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC(=C1)Br)F)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7937757.png)






